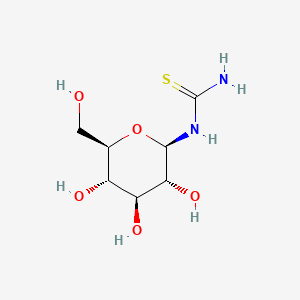
Thiourea, beta-D-glucopyranosyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, beta-D-glucopyranosyl- is a useful research compound. Its molecular formula is C7H14N2O5S and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiourea, beta-D-glucopyranosyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiourea, beta-D-glucopyranosyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Thiourea, beta-D-glucopyranosyl-
The synthesis of thiourea derivatives containing the beta-D-glucopyranosyl moiety typically involves the reaction of glucopyranosyl isothiocyanate with suitable amines or amino compounds. Recent studies have demonstrated efficient synthetic methods, including microwave-assisted techniques that yield high purity and quantity of thiourea derivatives. For instance, the reaction of 2-amino-4-arylthiazoles with peracetylated glucopyranosyl isothiocyanate resulted in various substituted thioureas with promising biological activities .
Biological Activities
2.1 Antimicrobial Activity
Thiourea derivatives have shown significant antimicrobial properties. A study evaluated several synthesized thioureas for their ability to inhibit bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some compounds were found to be as low as 0.78 μg/mL, indicating potent antibacterial activity . Additionally, these compounds were tested against fungal strains like Aspergillus niger and Candida albicans, showing effective antifungal properties as well .
2.2 Anticancer Activity
Research has indicated that thiourea derivatives can enhance the selectivity of certain anticancer agents. For example, a study involving a glucose-conjugated arsenic compound demonstrated increased selectivity towards human colon cancer cells when combined with thiourea . This suggests that the incorporation of the beta-D-glucopyranosyl moiety may improve the therapeutic index of certain anticancer drugs.
2.3 Enzyme Inhibition
Thiourea derivatives have also been investigated for their potential as enzyme inhibitors. Notably, compounds derived from thiourea have been shown to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. One specific derivative exhibited an IC50 value of 1.25 μM against DNA gyrase, highlighting its potential as a lead compound for antibiotic development .
Antimicrobial Evaluation
A comprehensive study synthesized eight glucose-conjugated thioureas and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that hydrophilic interactions contributed significantly to the observed antimicrobial effects .
Anticancer Research
In another study focusing on anticancer applications, a novel thiourea derivative was designed to reduce the toxicity associated with trivalent arsenic compounds while enhancing their anticancer efficacy. The incorporation of a D-glucosamine linker was crucial in achieving this balance, demonstrating the versatility of thiourea derivatives in drug design .
Data Tables
| Compound | Synthesis Method | MIC (μg/mL) | IC50 (μM) | Biological Activity |
|---|---|---|---|---|
| 4c | Microwave-assisted | 0.78 | - | Antibacterial |
| 4g | Conventional | 1.25 | - | Antifungal |
| 4h | Microwave-assisted | 3.125 | 1.25 | Enzyme inhibitor |
属性
CAS 编号 |
76822-35-0 |
|---|---|
分子式 |
C7H14N2O5S |
分子量 |
238.26 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea |
InChI |
InChI=1S/C7H14N2O5S/c8-7(15)9-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2,(H3,8,9,15)/t2-,3-,4+,5-,6-/m1/s1 |
InChI 键 |
NFLXFOWCDDYFIR-VFUOTHLCSA-N |
SMILES |
C(C1C(C(C(C(O1)NC(=S)N)O)O)O)O |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)NC(=S)N)O)O)O)O |
Key on ui other cas no. |
76822-35-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















